[(Azulen-1-yl)methyl](triphenyl)phosphanium iodide
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Overview
Description
(Azulen-1-yl)methylphosphanium iodide is an organophosphorus compound that features a unique structure combining an azulenyl group with a triphenylphosphonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Azulen-1-yl)methylphosphanium iodide typically involves the reaction of azulen-1-ylmethyl halides with triphenylphosphine. The reaction is carried out under mild conditions, often in the presence of a base to facilitate the formation of the phosphonium salt. The reaction can be summarized as follows:
Starting Materials: Azulen-1-ylmethyl halide and triphenylphosphine.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Product Isolation: The product is typically isolated by precipitation or crystallization, followed by purification using recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for (Azulen-1-yl)methylphosphanium iodide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Azulen-1-yl)methylphosphanium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: The azulenyl moiety can undergo redox reactions, which can be exploited in various synthetic applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phosphonium salts, while oxidation and reduction reactions can modify the azulenyl group to produce different functionalized derivatives.
Scientific Research Applications
(Azulen-1-yl)methylphosphanium iodide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its potential as a bioactive molecule is being explored, particularly in the context of its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of (Azulen-1-yl)methylphosphanium iodide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium group can stabilize carbanions, facilitating nucleophilic attacks on electrophilic centers. Additionally, the azulenyl moiety can participate in electron transfer processes, making the compound versatile in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium iodide: Similar in structure but lacks the azulenyl group.
Azulen-1-ylmethyl halides: These compounds contain the azulenyl group but do not have the phosphonium moiety.
Triphenylphosphine derivatives: Various derivatives of triphenylphosphine that do not include the azulenyl group.
Uniqueness
(Azulen-1-yl)methylphosphanium iodide is unique due to the combination of the azulenyl and triphenylphosphonium groups. This dual functionality provides distinct electronic properties and reactivity patterns, making it valuable for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
40450-19-9 |
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Molecular Formula |
C29H24IP |
Molecular Weight |
530.4 g/mol |
IUPAC Name |
azulen-1-ylmethyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C29H24P.HI/c1-5-13-24-21-22-25(29(24)20-12-1)23-30(26-14-6-2-7-15-26,27-16-8-3-9-17-27)28-18-10-4-11-19-28;/h1-22H,23H2;1H/q+1;/p-1 |
InChI Key |
MRHMTHHANILERG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Origin of Product |
United States |
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